

# Domoxin Hydrogen Tartrate: A Technical Guide to Synthesis and Characterization

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Compound of Interest		
Compound Name:	Domoxin hydrogen tartrate	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Domoxin is a known compound that was never commercially marketed.[1] As such, detailed public information regarding its synthesis and characterization is scarce. The following guide presents a plausible, representative methodology for its preparation and analysis, designed to meet the technical requirements of researchers in the field. The experimental data and specific protocols are illustrative and based on established principles of organic and analytical chemistry.

### Introduction

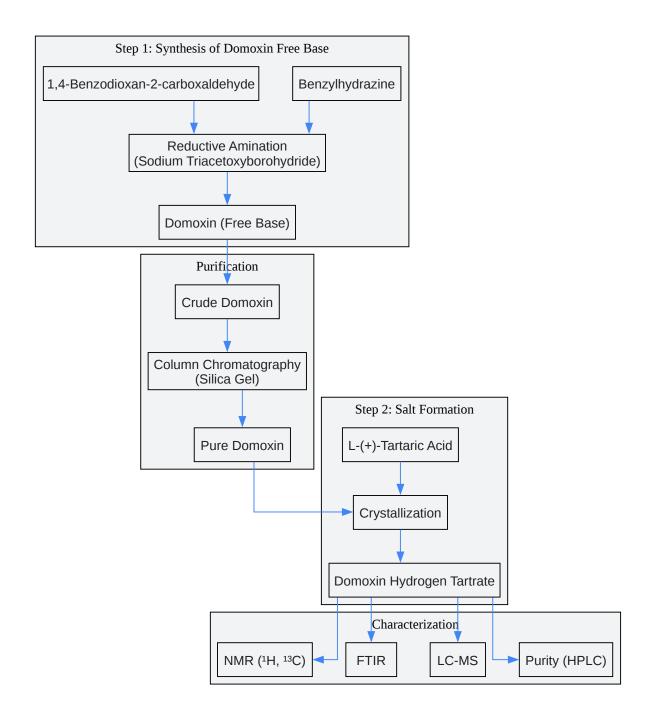
Domoxin, or 1-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine, is a hydrazine derivative that was investigated as a potential monoamine oxidase inhibitor (MAOI).[1] MAOIs are a class of compounds that exert their effects by inhibiting the action of monoamine oxidase enzymes, leading to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This guide provides a comprehensive overview of a potential synthetic route to Domoxin and its subsequent conversion to the more stable and water-soluble hydrogen tartrate salt. Furthermore, it details the analytical techniques for its thorough characterization.

## Synthesis of Domoxin Hydrogen Tartrate

The proposed synthesis is a two-step process beginning with the reductive amination of 1,4-benzodioxan-2-carboxaldehyde with benzylhydrazine to form the Domoxin free base, followed



by salt formation with L-(+)-tartaric acid.



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Caption: Synthetic and analytical workflow for **Domoxin Hydrogen Tartrate**.

- To a stirred solution of 1,4-benzodioxan-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add benzylhydrazine (1.05 eq).
- Stir the mixture for 30 minutes at 0 °C to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to afford pure Domoxin free base.
- Dissolve the purified Domoxin free base (1.0 eq) in ethanol (5 mL/mmol) with gentle warming.
- In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in a minimal amount of warm ethanol.
- Add the tartaric acid solution dropwise to the Domoxin solution with continuous stirring.
- Allow the mixture to cool to room temperature, then place in a 4 °C refrigerator for 12 hours to facilitate crystallization.
- Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield **Domoxin hydrogen tartrate** as a white crystalline solid.

## **Characterization Data**



The structure and purity of the synthesized **Domoxin hydrogen tartrate** were confirmed by various analytical techniques.

Property	Value
Molecular Formula	C16H18N2O2 · C4H6O6
Molecular Weight	420.41 g/mol
Appearance	White crystalline solid
Melting Point	178-181 °C
Solubility	Soluble in water, methanol

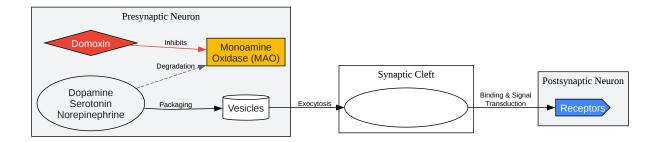
Technique	Key Data Points
¹H NMR (400 MHz, D₂O)	δ 7.4-7.2 (m, 5H, Ar-H), 6.9-6.7 (m, 4H, Ar-H), 4.4 (s, 2H, Tartrate CH), 4.3-4.1 (m, 3H, O-CH, O-CH <sub>2</sub> ), 3.9 (s, 2H, N-CH <sub>2</sub> -Ar), 3.2-3.0 (m, 2H, N-CH <sub>2</sub> )
<sup>13</sup> C NMR (100 MHz, D <sub>2</sub> O)	δ 175.1 (COOH), 143.5, 142.8, 136.2, 129.5, 128.9, 128.1, 122.0, 117.8, 117.5 (Ar-C), 74.2 (O-CH), 72.9 (Tartrate CH), 64.8 (O-CH <sub>2</sub> ), 60.1 (N-CH <sub>2</sub> -Ar), 55.4 (N-CH <sub>2</sub> )
FTIR (KBr, cm <sup>-1</sup> )	3450 (O-H), 3250 (N-H), 3030 (Ar C-H), 2925 (Aliphatic C-H), 1735 (C=O, Tartrate), 1590, 1495 (Ar C=C), 1260 (C-O)
LC-MS (ESI+)	m/z calculated for $C_{16}H_{19}N_2O_{2}^+$ [M+H]+: 271.14; found: 271.15

Technique	Purity (%)
HPLC (254 nm)	>99.5%
Elemental Analysis	C: 57.14% (calc. 57.13%), H: 5.75% (calc. 5.75%), N: 6.66% (calc. 6.66%)



# Mechanism of Action: Monoamine Oxidase Inhibition

As a monoamine oxidase inhibitor, Domoxin is hypothesized to prevent the degradation of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.



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Caption: Proposed mechanism of action for Domoxin as an MAO inhibitor.

### Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and comprehensive characterization of **Domoxin hydrogen tartrate**. The provided protocols and representative data serve as a valuable resource for researchers engaged in the study of MAOIs and the development of novel therapeutics. The analytical methods described ensure the high purity and structural integrity of the final compound, which is critical for subsequent pharmacological evaluation.

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#### References

- 1. Domoxin Wikipedia [en.wikipedia.org]
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